3,4-Dimethoxyaniline

Toxicology Occupational Safety Regulatory Compliance

3,4-Dimethoxyaniline (4-Aminoveratrole) is the sole dimethoxyaniline isomer approved as Cabozantinib Impurity 4 for ANDA submissions and GMP QC workflows. Its distinctive 3,4-methoxy substitution pattern governs regioselectivity in electrophilic reactions, making it irreplaceable in Pigment Yellow 183 synthesis (thermal stability/color strength) and as a key intermediate in novel antiarrhythmic agents with dual K+/Ca2+ channel blocking. Alternative isomers (2,4-; 2,5-; 3,5-) cannot substitute in these critical applications due to differing electronic/steric profiles and regulatory hazard classifications (H301 vs H302).

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
CAS No. 6315-89-5
Cat. No. B048930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dimethoxyaniline
CAS6315-89-5
Synonyms2-Methoxy-4-aminoanisole;  3,4-Bis(methoxy)aniline;  3,4-Bis(methyloxy)aniline;  3,4-Dimethoxybenzenamine;  3,4-Dimethoxyphenylamine;  3,4-Methoxyaniline;  4-Amino-1,2-dimethoxybenzene;  4-Aminoveratrol;  4-Aminoveratrole;  NSC 21033;  [3,4-Bis(methyloxy)pheny
Molecular FormulaC8H11NO2
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)N)OC
InChIInChI=1S/C8H11NO2/c1-10-7-4-3-6(9)5-8(7)11-2/h3-5H,9H2,1-2H3
InChIKeyLGDHZCLREKIGKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1 to 10 mg/mL at 64° F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dimethoxyaniline (CAS 6315-89-5) Procurement Guide for Pharmaceutical and Specialty Chemical Applications


3,4-Dimethoxyaniline (CAS 6315-89-5), also known as 4-aminoveratrole, is a substituted aniline derivative with the molecular formula C8H11NO2 and molecular weight 153.18 g/mol [1]. It appears as an off-white to light yellow crystalline powder with a melting point of 86-88 °C and boiling point of 174-176 °C at 22 mmHg . The compound contains two methoxy groups at the 3- and 4- positions and an amino group at the 1-position, conferring specific electron-donating properties and steric characteristics that differentiate its reactivity from other dimethoxyaniline positional isomers (2,4-; 2,5-; 3,5-) [2]. Its solubility profile—slightly soluble in water, soluble in methanol, ethanol, ether, and chloroform—dictates suitable reaction media for synthetic applications [3].

Why 3,4-Dimethoxyaniline Cannot Be Substituted with Other Dimethoxyaniline Isomers: Positional Specificity Determines Application Relevance


Substitution of 3,4-dimethoxyaniline with alternative dimethoxyaniline isomers (e.g., 2,4-; 2,5-; 3,5-) is not feasible in critical applications due to fundamentally different electronic and steric properties arising from the methoxy group substitution pattern [1]. The 3,4-substitution pattern creates a unique electron density distribution on the aromatic ring that governs regioselectivity in electrophilic substitution reactions and influences the compound's behavior as a nucleophilic building block [2]. More critically, the 3,4-isomer carries distinct regulatory handling classifications compared to its 2,4- and 2,5- counterparts: 3,4-dimethoxyaniline is classified as Acute Toxicity Category 3 (harmful if swallowed, H301), whereas 2,4- and 2,5-dimethoxyanilines are Category 4 (H302) . This differential hazard profile directly impacts safety protocols, storage requirements, and procurement documentation. Furthermore, 3,4-dimethoxyaniline serves as a specified impurity reference standard (Cabozantinib Impurity 4) in pharmaceutical quality control—a role that cannot be fulfilled by any other isomer [3]. In dye and pigment manufacturing, the 3,4-isomer is the defined precursor for Pigment Yellow 183, where substitution with alternative isomers would alter coloristic properties and thermal stability profiles [4].

3,4-Dimethoxyaniline Comparative Evidence: Quantified Differentiation from In-Class Analogs and Alternatives


Acute Oral Toxicity Classification: 3,4-Dimethoxyaniline (Category 3) vs. 2,4- and 2,5-Isomers (Category 4)

3,4-Dimethoxyaniline carries an H301 hazard statement (Toxic if swallowed), corresponding to Acute Toxicity Category 3 under the Globally Harmonized System (GHS) . In direct contrast, both 2,4-dimethoxyaniline and 2,5-dimethoxyaniline are classified as Acute Toxicity Category 4 with the less severe H302 statement (Harmful if swallowed) . This regulatory classification difference reflects distinct toxicological profiles that must be considered in safety assessment and procurement decisions.

Toxicology Occupational Safety Regulatory Compliance

Synthetic Yield in Pharmaceutical Intermediate Production: 3,4-Dimethoxyaniline Nitration Route Achieves 97% Intermediate Yield

The synthesis of 3,4-dimethoxyaniline from 3,4-dimethoxybenzene via nitration with mixed acid (HNO3-H2SO4) at 0-5 °C yields 3,4-dimethoxynitrobenzene at over 97% efficiency [1]. Subsequent reduction using Raney-Ni catalyst under 1.6 MPa hydrogen pressure at 100 °C produces the target aniline. This established synthetic pathway provides a benchmark yield that exceeds typical yields for multi-step alternative routes to substituted anilines that often require protective group strategies.

Synthetic Chemistry Process Optimization Pharmaceutical Manufacturing

Designated Regulatory Reference Standard: 3,4-Dimethoxyaniline as Cabozantinib Impurity 4—Unique to This Isomer

3,4-Dimethoxyaniline is specifically designated as Cabozantinib Impurity 4 in regulatory filings and pharmacopeial documentation [1]. It is supplied with detailed characterization data compliant with ICH guidelines for use in analytical method development, method validation (AMV), and quality control (QC) applications for ANDA submissions or commercial production of Cabozantinib [1]. No other dimethoxyaniline isomer serves as a defined Cabozantinib impurity reference standard.

Pharmaceutical Quality Control Analytical Method Validation Regulatory Compliance

Pigment Yellow 183 Precursor Specificity: 3,4-Isomer Required for High-Performance Coating Applications

3,4-Dimethoxyaniline is the specifically designated intermediate for the synthesis of Pigment Yellow 183, a high-performance pigment valued for excellent heat stability and color strength in coatings, plastics, and inks [1]. Alternative dimethoxyaniline isomers would yield structurally different pigment molecules with altered coloristic properties, thermal stability, and dispersion characteristics, rendering them unsuitable for the intended application.

Dye Chemistry Pigment Manufacturing Coatings Technology

DPPH Radical Scavenging Activity: 3,4-Dimethoxyaniline Derivatives Show Quantifiable Activity with Class-Level Context

Derivatives synthesized from 3,4-dimethoxyaniline have been evaluated in DPPH radical scavenging assays, with reported IC50 values for structurally related aniline derivatives ranging from 1,429.3 to 7,149.2 μmol/L [1]. As a class, aniline compounds exhibit lower DPPH scavenging activity than phenolic compounds due to higher bond dissociation energies (BDE) of N-H compared to O-H bonds [2]. This class-level understanding informs selection when antioxidant properties are a secondary consideration in molecular design.

Antioxidant Activity Structure-Activity Relationship Medicinal Chemistry

Antimicrobial Agent Precursor: 3,4-Dimethoxyaniline Used in Pyridine-3-Carboxamide-6-yl-Urea Synthesis—Application Documented but Lacking Direct Comparative Data

3,4-Dimethoxyaniline serves as a key building block in the synthesis of pyridine-3-carboxamide-6-yl-ureas, which have demonstrated antimicrobial activity [1]. The compound is also employed in synthesizing 2-aminothiazoles as sphingosine kinase inhibitors [1]. However, direct comparative antimicrobial activity data (e.g., MIC values) between 3,4-dimethoxyaniline and alternative substituted anilines in identical synthetic contexts are not available in the current literature.

Antimicrobial Synthesis Heterocyclic Chemistry Medicinal Chemistry

3,4-Dimethoxyaniline Application Scenarios: Evidence-Backed Use Cases for Procurement Decision-Making


Pharmaceutical Quality Control: Cabozantinib Impurity 4 Reference Standard

3,4-Dimethoxyaniline is procured specifically as Cabozantinib Impurity 4 for analytical method development, method validation (AMV), and quality control (QC) applications in support of ANDA submissions or commercial Cabozantinib production [1]. The compound is supplied with detailed characterization data compliant with ICH guidelines, and traceability to USP or EP pharmacopeial standards can be provided [1]. No alternative dimethoxyaniline isomer can fulfill this regulatory requirement. This application requires high-purity material (typically ≥98%) with certificate of analysis documentation suitable for GMP environments.

Antiarrhythmic Agent Synthesis: Potassium and Calcium Channel Blocker Intermediate

3,4-Dimethoxyaniline (as 4-aminoveratrole) serves as a critical intermediate (I) in the synthesis of a novel class of antiarrhythmic agents with dual potassium and calcium channel blocking properties [1]. The synthetic pathway involves condensation with 3-chloropropionyl chloride in the presence of triethylamine to yield chloropropionamide (III), followed by alkylation and reduction steps [1]. This established pharmaceutical route represents a validated procurement scenario where the 3,4-substitution pattern is essential to the final pharmacophore.

High-Performance Pigment Manufacturing: Pigment Yellow 183 Precursor

3,4-Dimethoxyaniline is the defined precursor for the synthesis of Pigment Yellow 183, a high-performance organic pigment used in coatings, plastics, and printing inks requiring excellent heat stability and color strength [1]. The 3,4-substitution pattern on the aniline ring directly determines the pigment's final coloristic properties and thermal stability profile. Substitution with alternative dimethoxyaniline isomers would alter the pigment's chemical structure, resulting in unacceptable product specifications. Procurement for this application typically requires bulk quantities with consistent batch-to-batch purity and color specification.

Kinase Inhibitor Discovery: 2-Aminothiazole Sphingosine Kinase Inhibitor Building Block

3,4-Dimethoxyaniline is used as a reagent in the synthesis of 2-aminothiazoles, a core scaffold for sphingosine kinase (SphK) inhibitor development [1]. The 3,4-dimethoxy substitution pattern contributes to the electronic properties of the resulting heterocycle, influencing kinase binding interactions. This application scenario is relevant for medicinal chemistry and drug discovery laboratories engaged in oncology and inflammatory disease research programs targeting the sphingosine-1-phosphate signaling pathway.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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